molecular formula C14H13F3N2O2S B3308176 Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 937598-00-0

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3308176
CAS No.: 937598-00-0
M. Wt: 330.33 g/mol
InChI Key: FPQOGJFFBGMJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: is a complex organic compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its trifluoromethyl group and ethyl ester functionality, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or cyanides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Substituted thiazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorescence properties make it suitable for imaging and tracking biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can lead to the discovery of novel therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the thiazole ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate: Lacks the trifluoromethyl group.

  • Ethyl 2-[(2-methylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a trifluoromethyl group.

  • Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: Contains a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds, providing enhanced chemical stability and reactivity. This unique feature makes it particularly valuable in various applications, from drug discovery to material science.

Properties

IUPAC Name

ethyl 2-(2-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQOGJFFBGMJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.